[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol
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Overview
Description
[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chloro group, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a phenyl ring, along with a methanol moiety. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, such as 3-chloro-5-methoxyphenol and naphthalen-1-ylmethanol.
Etherification Reaction: The 3-chloro-5-methoxyphenol undergoes an etherification reaction with naphthalen-1-ylmethanol in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.
Methanol Addition: The intermediate compound is then subjected to a reaction with methanol under acidic conditions to introduce the methanol moiety, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or hydrocarbons.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of [3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-methoxyphenol: Shares the chloro and methoxy groups but lacks the naphthalen-1-ylmethoxy and methanol moieties.
Naphthalen-1-ylmethanol: Contains the naphthalen-1-ylmethoxy group but lacks the chloro, methoxy, and methanol moieties.
Uniqueness
[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the naphthalen-1-ylmethoxy group, in particular, differentiates it from simpler analogs and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWXVTWLECMOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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